REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]([C:13]#[C:14][CH:15]2[CH2:17][CH2:16]2)=[CH:8][C:9]=1[N+:10]([O-])=O)=[O:4]>CO.[Pd]>[NH2:10][C:9]1[CH:8]=[C:7]([CH2:13][CH2:14][CH:15]2[CH2:17][CH2:16]2)[S:6][C:5]=1[C:3]([OH:4])=[O:2]
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred under an atmosphere of hydrogen at atmospheric pressure for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(SC(=C1)CCC1CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |